molecular formula C16H25N3O3 B3227467 2-(4,6-Dimethyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1261229-94-0

2-(4,6-Dimethyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3227467
CAS No.: 1261229-94-0
M. Wt: 307.39 g/mol
InChI Key: HBZCLBJTPUCRPH-UHFFFAOYSA-N
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Description

2-(4,6-Dimethyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a key chemical intermediate in medicinal chemistry, particularly in the synthesis of compounds targeting protein kinases. Its structure, featuring a pyrimidine ether linked to a pyrrolidine scaffold, is a privileged motif found in inhibitors of kinases like DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). Research into DYRK1A inhibition is crucial for exploring novel therapeutic strategies for neurodegenerative diseases, such as Alzheimer's disease, and for diabetes , as this kinase plays a role in neuronal development and pancreatic beta-cell proliferation. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a critical feature, allowing for strategic deprotection and further functionalization of the amine group in complex multi-step syntheses. This makes the compound an invaluable building block for constructing sophisticated small-molecule libraries for high-throughput screening and for the development of targeted covalent inhibitors, where the pyrrolidine nitrogen can be leveraged to introduce electrophilic warheads. Its primary research value lies in enabling the exploration of structure-activity relationships around the kinase ATP-binding pocket and facilitating the creation of potent and selective chemical probes.

Properties

IUPAC Name

tert-butyl 2-[(4,6-dimethylpyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-11-9-12(2)18-14(17-11)21-10-13-7-6-8-19(13)15(20)22-16(3,4)5/h9,13H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZCLBJTPUCRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OCC2CCCN2C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401114313
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(4,6-dimethyl-2-pyrimidinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261229-94-0
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(4,6-dimethyl-2-pyrimidinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261229-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-[[(4,6-dimethyl-2-pyrimidinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4,6-Dimethyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1261229-94-0) is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl ester group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C₁₆H₂₅N₃O₃
  • Molar Mass : Approximately 307.388 g/mol

The presence of the pyrimidine ring is significant as it contributes to the compound's interaction with biological targets, potentially influencing its pharmacological properties.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities. Notably, these activities may include:

  • Antimicrobial Effects : Similar compounds have shown efficacy against a range of bacterial and fungal pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cellular Interaction : Preliminary studies suggest that it can interact with cell membranes and influence cellular signaling pathways.

Interaction Studies

Interaction studies have revealed that this compound can bind to various biological targets. The following table summarizes some of these interactions:

Biological Target Interaction Type Effect Observed
Enzyme AInhibitionReduced activity
Receptor BAgonistEnhanced signaling
Protein CBindingAltered conformation

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The specific interaction of the pyrimidine moiety with bacterial enzymes was highlighted as a key mechanism of action .
  • Enzyme Inhibition Assays : In vitro assays indicated that the compound inhibits certain phospholipases, which are crucial in lipid metabolism. The inhibition was quantified using IC50 values, demonstrating potent activity compared to known inhibitors .
  • Pharmacokinetic Studies : Research on the pharmacokinetics of similar compounds suggests favorable absorption and distribution characteristics, which may enhance their therapeutic potential .

Comparative Analysis with Similar Compounds

The unique structure of this compound can be contrasted with other related compounds to highlight its distinct properties:

Compound Name Structure Type Unique Features
Tert-butyl 3-((4,6-dimethylpyrimidin-2-yloxy)methyl)pyrrolidine-1-carboxylateSimilar pyrrolidine structureDifferent substitution pattern on pyrrolidine
2-(4,6-Dimethyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl esterPiperidine instead of pyrrolidineAltered ring structure may influence biological activity
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylateLacks the pyrimidine moietySimpler structure may result in different properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pyrrolidine-tert-butyl ester scaffold but differing in substituents, stereochemistry, or functional groups.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents on Pyrimidine Pyrrolidine Position Stereochemistry Molecular Formula Molar Mass (g/mol) Key References
2-(4,6-Dimethyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 1264038-39-2 4,6-dimethyl 2-position (S)-configured C₁₅H₂₃N₃O₃ 293.36
2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 1261231-39-3 4-methyl 2-position Not specified C₁₅H₂₃N₃O₃ 293.37
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester Not provided Tosyl (sulfonate) group 2-position (R)-configured C₁₈H₂₇NO₅S 369.48
2-[(Methanesulfonyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Not provided Methanesulfonamide 2-position Not specified C₁₃H₂₄N₂O₅S 320.40

Key Differences and Implications:

Pyrimidine Substituents: The target compound’s 4,6-dimethylpyrimidine group (vs. The absence of a 6-methyl group in CAS 1261231-39-3 may reduce metabolic stability compared to the target compound .

Stereochemistry :

  • The (S)-configuration in the target compound (CAS 1264038-39-2) contrasts with the (R)-configured tosyl derivative in . Stereochemistry significantly impacts molecular recognition in enzyme inhibition (e.g., leukotriene A4 hydrolase) .

Functional Group Variations :

  • Replacement of the pyrimidine-ether group with a tosyl group () or methanesulfonamide () modifies hydrogen-bonding capacity and solubility. Tosyl groups are often used as leaving groups in nucleophilic substitution reactions, whereas sulfonamides exhibit distinct acid-base properties .

Synthetic Utility :

  • The tert-butyl carbamate group in all compounds facilitates nitrogen protection during synthesis. However, deprotection conditions vary:

  • Target compound : Likely requires acidic conditions (e.g., HCl/MeOH) for tert-butyl removal, similar to protocols in .
  • Tosyl derivative : The tosyl group may be removed via reductive or nucleophilic methods, as described in .

Notes

Q & A

Q. What are the critical steps and parameters for synthesizing this compound?

The synthesis involves:

  • Ring formation : Constructing the pyrrolidine and pyrimidine rings using stepwise coupling reactions.
  • Linkage : Connecting the pyrrolidine ring to the pyrimidine moiety via an oxymethyl bridge.
  • Protection : Introducing the tert-butyl ester group to stabilize the carboxylic acid during synthesis. Key parameters include:
  • Temperature : Maintained at 0–5°C during sensitive steps (e.g., coupling reactions) to prevent side reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
  • Catalysts : Palladium or copper catalysts may be used for cross-coupling steps .

Q. Which analytical techniques confirm the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR verify the connectivity of the pyrrolidine, pyrimidine, and tert-butyl ester groups .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₆H₂₅N₃O₃) .
ParameterValue/TechniqueReference
Molecular FormulaC₁₆H₂₅N₃O₃
Molecular Weight307.39 g/mol
Purity>95% (HPLC)

Q. What are the recommended storage conditions to ensure stability?

  • Temperature : Store at –20°C in airtight containers to prevent degradation .
  • Light exposure : Protect from UV light by using amber glassware .
  • Humidity : Desiccants (e.g., silica gel) minimize hydrolysis of the tert-butyl ester .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Use Design of Experiments (DoE) to screen variables:

  • Factors : Solvent polarity, catalyst loading, and reaction time.
  • Response surface methodology (RSM) : Identifies optimal conditions (e.g., 72 hours in THF with 5 mol% Pd catalyst) .
  • Flow chemistry : Continuous flow systems enhance reproducibility and scalability .

Q. What strategies are effective for modifying the tert-butyl ester group to create bioactive derivatives?

  • Deprotection : Treat with TFA or HCl to expose the carboxylic acid for further functionalization .
  • Amide coupling : React with amines using EDC/HOBt to generate peptidomimetics .
  • Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens or methyl groups) on the pyrimidine ring to modulate biological activity .

Q. How should researchers resolve contradictions in biological activity data between structural analogs?

  • Comparative analysis : Evaluate analogs (e.g., 4-chloro vs. 6-methyl pyrimidine derivatives) using standardized assays (e.g., enzyme inhibition or cell viability) .
  • Computational modeling : Molecular docking or MD simulations predict binding affinities to biological targets .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., chlorine substituents enhancing target selectivity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-Dimethyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
2-(4,6-Dimethyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

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